molecular formula C99H140N20O17 B080722 Gramicidin CAS No. 11029-61-1

Gramicidin

Cat. No. B080722
CAS RN: 11029-61-1
M. Wt: 1882.3 g/mol
InChI Key: ZWCXYZRRTRDGQE-LUPIJMBPSA-N
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Description

Synthesis Analysis

The synthesis of gramicidin, particularly Gramicidin S, involves a practical gram-scale and high-yielding approach using Fmoc-based solid-phase peptide synthesis. This method allows for the generation of the linear decapeptide precursor, which is then cyclized in solution to afford the target compound. This synthesis process has been demonstrated through the construction of various gramicidin S analogues with incorporated sugar amino acid residues (Grotenbreg et al., 2004).

Molecular Structure Analysis

Gramicidin's molecular structure is distinctive, with its linear and cyclic forms. The linear form, known as linear gramicidin, is a pentadecapeptide with alternating L- and D-configurations forming a β-helix-like structure. This assembly is produced via the nonribosomal pathway, identified through cloning and sequencing of the entire biosynthetic gene cluster (Kessler et al., 2004).

Chemical Reactions and Properties

Gramicidin's chemical properties are closely linked to its antimicrobial activity, where it forms a channel in the cell membranes, altering the ion balance and leading to cell death. The biosynthesis of gramicidin involves the enzyme gramicidin S synthetase, which activates and forms thioester bonds with each amino acid before peptide-bond formation. This process includes a series of enzyme-mediated reactions leading to the formation of the cyclic decapeptide (Barraclough & Laland, 1975).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

A team has developed 10 new versions of the antibiotic gramicidin A, which they say should be safe for use in pills or injections. A new approach has been utilized by scientists to transform gramicidin A, one of the world’s oldest antibiotics, into versions that – in preliminary lab tests – appear to be safer, stronger drugs .

properties

IUPAC Name

(2R)-2-[[(2S)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H140N20O17/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135)/t59-,60-,73+,74+,75+,76+,77-,78-,79-,80-,82-,83+,84+,85-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCXYZRRTRDGQE-LUPIJMBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)CNC(=O)[C@H](C(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H140N20O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891352
Record name 1-L-Valinegramicidin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1882.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gramicidin A

CAS RN

4419-81-2, 11029-61-1, 1405-97-6
Record name Valinegramicidin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004419812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gramicidin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011029611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-L-Valinegramicidin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gramicidin A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Gramicidin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALINEGRAMICIDIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93AG3Q5T2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
61,400
Citations
OS Andersen - Annual review of physiology, 1984 - annualreviews.org
… entities in the gramicidin A samples, or they could represent less frequent conformations of the gramicidin A channel. Some of the minichannels do seem to be formed by gramicidin A (…
Number of citations: 367 www.annualreviews.org
JA Killian - Biochimica et Biophysica Acta (BBA)-Reviews on …, 1992 - Elsevier
… These include the role of gramicidin in gene regulation in Bacillus bret'is, … gramicidin has been a popular model pcptide to study lipid-protein interactions, and the effects of gramicidin on …
Number of citations: 269 www.sciencedirect.com
RE Koeppe, OS Anderson - Annual review of biophysics and …, 1996 - annualreviews.org
… Gramicidin channels are attractive for study because of their known structure and … changes that redesign the structure or function of gramicidin channels. New, and functional, folded …
Number of citations: 269 www.annualreviews.org
BA Wallace - Biophysical journal, 1986 - cell.com
… ), a mixture of 80% gramicidin A, 6% gramicidin B, and 14% gramicidin C, was crystallized … In this paper, this mixture will be refered to as gramicidin A. Gramicidin concentrations were …
Number of citations: 216 www.cell.com
WR Veatch, ET Fossel, ER Blout - Biochemistry, 1974 - ACS Publications
William R. Veatch, 1 Eric T. Fossel, and Elkan R. Blout* abstract: Gramicidin A is thought to form a dimer channel through which alkali cations and hydrogen ions can pas-sively …
Number of citations: 504 pubs.acs.org
OS Smart, JM Goodfellow, BA Wallace - Biophysical journal, 1993 - cell.com
The ion channel forming peptide gramicidin A adopts a number of distinct conformations in different environments. We have developed a new method to analyze and display the pore …
Number of citations: 652 www.cell.com
GF GAUSE, MG BRAZHNIKOVA - Nature, 1944 - nature.com
… Gramicidin S differs from tyrothricin, gramicidin of Dubos and … We had an opportunity of comparing directly gramicidin S with the … Although gramicidin S is similar to tyrothricin in many …
Number of citations: 348 www.nature.com
OS Andersen, RE Koeppe… - IEEE transactions on …, 2005 - ieeexplore.ieee.org
… Given the amount of experimental information that is available-for both the wild-type channels and for channels formed by amino acid-substituted gramicidin analogues-gramicidin …
Number of citations: 170 ieeexplore.ieee.org
R Sarges, B Witkop - Journal of the American Chemical Society, 1965 - ACS Publications
… ¡gramicidin A, via O-formylgramicidin A, gave back gramicidin A. Desformylgramicidin A was … bonds following the four tryptophans in gramicidin A releases aminoethanol and the NBS-…
Number of citations: 460 pubs.acs.org
BÎ Roux - Accounts of chemical research, 2002 - ACS Publications
Ion channels are highly specific membrane-spanning protein structures which serve to facilitate the passage of selected ions across the lipid barrier. In the past decade, molecular …
Number of citations: 170 pubs.acs.org

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